Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

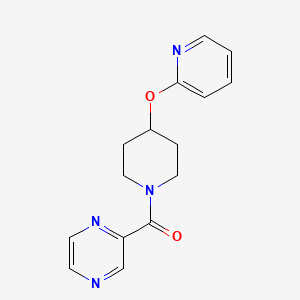

Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic methanone derivative featuring a pyrazine ring linked via an oxygen atom to a piperidine moiety, which is further substituted with a pyridin-2-yloxy group.

Propriétés

IUPAC Name |

pyrazin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(13-11-16-7-8-17-13)19-9-4-12(5-10-19)21-14-3-1-2-6-18-14/h1-3,6-8,11-12H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFZBHZCLIWSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrazine-2-carboxylic acid with 4-(pyridin-2-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the aromatic rings and piperidine/piperazine moieties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (Target) | C17H19N3O2 | 297.35 | Pyrazin-2-yl, pyridin-2-yloxy | N/A | N/A | |

| (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone | C18H20N2O2 | 296.4 | m-Tolyl, pyridin-2-yloxy | N/A | N/A | |

| Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) | C20H17F3N4O | 398.37 | Trifluoromethylphenyl, imidazo[1,2-b]pyridazine | 133–135 | 99.6% | |

| (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) | C21H19F3N4O2 | 440.40 | Methoxy, trifluoromethylphenyl | N/A | N/A | |

| 4-(2-Pyridinyl)piperazinomethanone | C14H15N3OS | 273.35 | Thiophen-2-yl, pyridin-2-ylpiperazine | N/A | N/A |

Key Observations :

- The methoxy group in compound 75 may increase solubility due to its polar nature, a feature absent in the target compound .

- Aromatic Ring Variations : Replacing pyrazine with imidazo[1,2-b]pyridazine (as in 72 ) introduces a fused bicyclic system, which could alter binding affinity in biological targets. Thiophene-based analogs (e.g., ) may exhibit distinct electronic properties compared to pyridine/pyrazine systems.

Physicochemical and Pharmacokinetic Considerations

- Purity and Stability : While compound 72 achieved 99.6% HPLC purity, the absence of data for the target compound underscores the need for further analytical validation .

Activité Biologique

Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring linked to a piperidine moiety through a pyridine oxy group. This unique structure is believed to contribute to its biological activity, particularly in targeting specific molecular pathways.

Research indicates that compounds similar to pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone may act through various mechanisms, including:

- Inhibition of Kinases : Some derivatives have been shown to inhibit Checkpoint Kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA repair processes .

- Modulation of Receptor Activity : The compound may interact with serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.5 µg/mL, indicating strong efficacy against resistant strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Pyrazin derivative 1 | 2 | Standard strain |

| Pyrazin derivative 2 | 4 | Resistant strain |

Anticancer Activity

In vitro studies have assessed the growth inhibitory effects of similar compounds on cancer cell lines. For instance, certain thiazole derivatives showed approximately ten times greater inhibitory activity than standard treatments in glioma cell lines . This suggests that pyrazin-based compounds could also exhibit significant anticancer properties.

Study on Antituberculosis Activity

A comprehensive study evaluated the tuberculostatic activity of several piperidinothiosemicarbazone derivatives, including those with pyrazine substitutions. The results indicated that compounds with piperidine substituents exhibited higher potency compared to those with morpholine or pyrrolidine .

Study on Kinase Inhibition

Another investigation focused on the inhibition of CHK1 by biarylamine compounds related to pyrazin derivatives. These compounds demonstrated promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .

Q & A

What synthetic methodologies are commonly employed for the preparation of Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?

Answer: Synthesis typically involves coupling reactions under controlled conditions. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling can be used to assemble the pyrazine and piperidine moieties. describes the use of NaOCH₃ in methanol at 70°C for methoxy substitution, achieving 25% yield after purification via silica gel chromatography. Optimizing catalyst choice (e.g., palladium for cross-couplings), solvent selection (polar aprotic solvents like DMF for SNAr reactions), and temperature control can enhance yields. Parallel purification methods, such as gradient elution (0–70% EtOAc in hexanes), are critical for isolating high-purity products (>95% by HPLC) .

Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone?

Answer: Comprehensive characterization requires:

- 1H/13C NMR to confirm connectivity and stereochemistry, as demonstrated in and , where chemical shifts and splitting patterns validate the piperidine and pyrazine moieties.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- HPLC (e.g., 99% purity with retention times ~12–14 minutes) to ensure purity.

- X-ray crystallography , facilitated by SHELX software ( ), resolves ambiguous structural features in crystalline forms .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer: Contradictory NMR signals may arise from solvent effects, tautomerism, or impurities. To address inconsistencies:

- Replicate experiments under anhydrous conditions.

- Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃).

- Employ 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks.

- Cross-reference with computational NMR predictions (DFT calculations) .

What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Answer:

- Molecular docking (e.g., AutoDock Vina) models ligand-target interactions.

- Molecular dynamics (MD) simulations (using GROMACS/AMBER) assess binding stability over time.

- Binding free energy calculations (MM-PBSA/GBSA) quantify affinity, as shown in for similar compounds. These methods guide structure-activity relationship (SAR) studies .

What structural modifications to the pyrazine or piperidine moieties enhance metabolic stability without compromising activity?

Answer:

- Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazine ring ().

- Substitute the piperidine oxygen with bioisosteres (e.g., sulfone) to reduce oxidative metabolism.

- In vitro assays (microsomal stability, CYP inhibition) validate modifications while ensuring retained target engagement .

What safety precautions are necessary when handling this compound during laboratory synthesis?

Answer:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/skin contact; rinse eyes with water for 15 minutes if exposed.

- Store in airtight containers under inert gas (N₂) at –20°C to prevent degradation, as outlined in safety protocols ( ) .

How can researchers employ high-throughput screening (HTS) to identify synergistic effects of this compound with existing therapeutics?

Answer:

- Use cell-based assays (viability, apoptosis) to screen combinatorial libraries.

- Automated liquid handling and multi-parametric readouts (fluorescence, luminescence) enable rapid assessment.

- Analyze data via software like CompuSyn to quantify combination indices (CI) for dose optimization, as demonstrated in .

What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.